Ethyl 3-bromobutyrate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-bromobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BrO2/c1-3-9-6(8)4-5(2)7/h5H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPXQLUFLTHEZST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80883499 | |
| Record name | Butanoic acid, 3-bromo-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80883499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7425-49-2 | |
| Record name | Butanoic acid, 3-bromo-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7425-49-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Butanoic acid, 3-bromo-, ethyl ester | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007425492 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 3-bromobutyrate | |
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| Record name | Butanoic acid, 3-bromo-, ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
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| Record name | Butanoic acid, 3-bromo-, ethyl ester | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 3-bromobutyrate | |
| Source | European Chemicals Agency (ECHA) | |
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Synthetic Methodologies for Ethyl 3 Bromobutyrate
Classical and Evolving Approaches to its Preparation
The synthesis of Ethyl 3-bromobutyrate is predominantly achieved through two main strategies: the esterification of a pre-brominated acid and the direct addition of a bromine source to an unsaturated ester.
Esterification and Bromination Strategies
One of the most direct and conventional methods for preparing this compound is the Fischer esterification of 3-bromobutanoic acid with ethanol (B145695). ontosight.aiquizlet.com This reaction is typically catalyzed by a strong mineral acid, such as sulfuric acid or hydrochloric acid, which protonates the carbonyl oxygen of the carboxylic acid, thereby activating it for nucleophilic attack by ethanol. ontosight.ai The process is a reversible equilibrium, and to drive the reaction toward the formation of the ester, excess ethanol is often used, or the water generated during the reaction is removed.
Alternatively, this compound can be synthesized via a bromination strategy, specifically through the hydrobromination of ethyl crotonate. guidechem.com In this approach, hydrogen bromide (HBr) is added across the carbon-carbon double bond of ethyl crotonate. The reaction follows Markovnikov's rule, where the hydrogen atom attaches to the carbon with more hydrogen substituents (the α-carbon), and the bromine atom attaches to the more substituted carbon (the β-carbon, or C-3), yielding the desired this compound. It is crucial to distinguish this from the addition of molecular bromine (Br₂), which would result in the formation of ethyl 2,3-dibromobutyrate. uni.edu
The synthesis of the required 3-bromobutanoic acid precursor for the esterification route can be accomplished by methods such as the bromination of butanoic acid or through reactions involving γ-butyrolactone.
Synthesis via α-Halo derivatives (e.g., ethyl α-bromobutyrate)
The synthesis of this compound from its α-halo isomer, ethyl 2-bromobutyrate (B1202233), is not a direct or common pathway. The α-isomer is typically prepared by the bromination of ethyl butyrate (B1204436) or through the Hell-Volhard-Zelinsky reaction of butanoic acid followed by esterification. ontosight.ai
A direct isomerization from ethyl 2-bromobutyrate to this compound is synthetically challenging. A theoretical conversion would necessitate a multi-step process. This could involve an elimination reaction to dehydrohalogenate ethyl 2-bromobutyrate, forming ethyl crotonate as an intermediate. Subsequently, a controlled hydrobromination of ethyl crotonate, as described previously, would be required to introduce the bromine at the 3-position. This indirect, multi-step sequence makes the synthesis via the α-halo derivative less efficient and less practical compared to the more direct methods of esterification or addition to an unsaturated ester.
Considerations in Synthetic Route Selection
The choice of a synthetic route for this compound depends on several factors, including precursor availability, desired yield, purity requirements, and scalability. Optimizing reaction conditions is paramount to maximizing efficiency and minimizing the formation of byproducts.
Optimization of Reaction Conditions for Yield and Selectivity
Achieving high yield and selectivity is a critical aspect of synthesizing this compound. This involves careful control over various reaction parameters, including temperature, reaction time, stoichiometry of reagents, and the choice of catalyst and solvent.
For the esterification of 3-bromobutanoic acid, yields can be maximized by shifting the reaction equilibrium. This is often achieved by using an excess of the alcohol reactant (ethanol) or by continuous removal of water using a Dean-Stark apparatus.
The table below summarizes key parameters and their roles in optimizing the synthesis of brominated ethyl esters, which are applicable to this compound.
| Parameter | Consideration | Effect on Yield and Selectivity | Example/Rationale |
|---|---|---|---|
| Temperature | Controlled heating or cooling | Low temperatures often reduce side reactions and increase selectivity. Reflux temperature is common for esterification. | Maintaining 0-15°C during HBr addition can improve yield from 77% to over 85%. google.comorgsyn.org |
| Catalyst | Use of strong acids for esterification | Speeds up the rate of reaction to reach equilibrium faster. | Concentrated H₂SO₄ is a common and effective catalyst for Fischer esterification. ontosight.ai |
| Reagent Stoichiometry | Molar ratio of reactants | Using an excess of a cheaper reagent (like ethanol) can drive the equilibrium towards the product. | A molar ratio of 1.06:1 of ethanol to γ-butyrolactone was found to be optimal in a related synthesis. chemicalbook.com |
| Reaction Time | Monitoring reaction completion | Ensures maximum conversion of starting material without significant product degradation or side-product formation. | Reaction times can range from 2 to 8 hours depending on the specific method and scale. orgsyn.orgresearchgate.net |
| Purification Method | Washing and distillation | Removes impurities, unreacted reagents, and catalysts, leading to a high-purity final product. | Washing with NaHCO₃ solution followed by vacuum distillation is standard practice. google.comorgsyn.org |
Reactivity Profiles and Transformational Chemistry of Ethyl 3 Bromobutyrate
Nucleophilic Substitution Reactions
The bromine atom in Ethyl 3-bromobutyrate serves as a good leaving group, making the compound an excellent substrate for nucleophilic substitution reactions. cymitquimica.com This reactivity allows for the introduction of a wide array of functional groups at the C-3 position of the butyrate (B1204436) chain.
Displacement of the Bromine Atom by Various Nucleophiles
The carbon-bromine bond in this compound is polarized, with the carbon atom being electrophilic and thus a target for nucleophiles. A variety of nucleophiles can displace the bromide ion, leading to the formation of diverse substituted butyrates. For instance, reaction with azide (B81097) salts yields ethyl 3-azidobutyrate, a precursor for amino acids and other nitrogen-containing compounds. Similarly, nucleophiles like cyanide can be introduced to form ethyl 3-cyanobutyrate. These reactions are fundamental in building more complex molecular architectures.
The following table summarizes typical nucleophilic substitution reactions involving this compound.
| Nucleophile | Reagent Example | Product |
| Azide | Sodium Azide (NaN₃) | Ethyl 3-azidobutyrate |
| Cyanide | Sodium Cyanide (NaCN) | Ethyl 3-cyanobutyrate |
| Iodide | Sodium Iodide (NaI) | Ethyl 3-iodobutyrate |
| Thiolates | Sodium Thiophenoxide (NaSPh) | Ethyl 3-(phenylthio)butyrate |
Reactions with Amines and Hydroxyl-Containing Compounds (e.g., N-ethylaniline derivatives)
Amines and alcohols, acting as nucleophiles, readily react with this compound. Primary and secondary amines can be alkylated to produce the corresponding 3-aminobutyrate (B1260719) derivatives. For example, a primary amine can be condensed with this compound, often in the presence of a non-nucleophilic base like diisopropylethylamine, to yield a secondary amine. google.com This approach is a key step in the synthesis of various heterocyclic compounds, such as pyridazinones. google.com
Similarly, hydroxyl-containing compounds, including alcohols and phenols, can displace the bromine atom to form ether linkages. The reaction of salicylaldehyde (B1680747) with this compound, followed by saponification, is a step in the synthesis of 4-(2-formylphenoxy)butyric acid. sci-hub.se
Alkylation Reactions
This compound is also employed as an alkylating agent, where it introduces the 3-ethoxycarbonylpropyl group to a nucleophilic carbon atom.
Reaction with Enamines (e.g., of indan-2-one)
Enamines, which are nitrogen analogs of enolates, are sufficiently nucleophilic to react with alkyl halides like this compound. The reaction of the morpholine (B109124) enamine of indan-2-one with this compound in dimethylformamide leads to the formation of ethyl (2-oxoindan-1-yl)butanoate. rsc.org This reaction proceeds via C-alkylation of the enamine. While the reaction is successful, the yield is noted to be lower compared to more reactive alkyl halides like ethyl bromoacetate, reflecting the decreased reactivity of the secondary bromide in this compound. rsc.org
Formation of Alkoxy-Substituted Butyrates (e.g., n-ethyloxobutyric acid, methyl ethyloxobutyrate)
The reaction of this compound with alkoxides, the conjugate bases of alcohols, is a direct method for synthesizing alkoxy-substituted butyrates. For example, reacting this compound with sodium ethoxide in ethanol (B145695) will produce ethyl 3-ethoxybutyrate. This Williamson ether synthesis-type reaction is a common strategy for introducing ether functionalities. These alkoxy-substituted butyrates are valuable intermediates in organic synthesis.
Metal-Catalyzed Coupling Reactions
Metal-catalyzed reactions significantly expand the synthetic utility of this compound, enabling the formation of carbon-carbon bonds that are otherwise challenging to construct.
One of the most notable reactions in this category is the Reformatsky reaction. nrochemistry.comadichemistry.com In this process, zinc metal is used to form an organozinc reagent, or a Reformatsky enolate, from this compound. nrochemistry.comadichemistry.com This enolate is less reactive than a corresponding Grignard reagent, which allows it to react selectively with aldehydes and ketones without attacking the ester group. vaia.com The reaction with a carbonyl compound, followed by an acidic workup, yields a β-hydroxy ester. nrochemistry.com The use of activated zinc, such as a Zn-Cu couple or Rieke zinc, can lead to better yields. adichemistry.com
The general scheme for the Reformatsky reaction is as follows:
Oxidative Addition: Zinc metal inserts into the carbon-bromine bond of this compound to form the organozinc reagent. nrochemistry.com
Nucleophilic Addition: The Reformatsky enolate adds to the carbonyl carbon of an aldehyde or ketone. nrochemistry.comadichemistry.com
Workup: Acidic workup protonates the resulting alkoxide to give the final β-hydroxy ester. nrochemistry.com
Beyond the classic Reformatsky reaction, modern cross-coupling methods can also utilize alkyl halides like this compound. Nickel-catalyzed reductive cross-electrophile coupling reactions, for instance, can couple alkyl halides with aryl halides. acs.org These advanced methods often employ a metal reductant or photoredox catalysis and have broadened the scope of C(sp²)-C(sp³) bond formation.
Nickel-Catalyzed Cross-Electrophile Coupling with Aryl Halides
Nickel-catalyzed cross-electrophile coupling has emerged as a powerful method for forging C(sp²)–C(sp³) bonds, directly uniting two electrophilic partners, such as aryl halides and alkyl halides, in the presence of a reducing agent. nih.govacs.org This approach circumvents the need for pre-formed, often sensitive, organometallic nucleophiles. nih.govorgsyn.org The reaction is notable for its exceptional functional group tolerance. acs.org
Mechanistic studies indicate that these couplings often proceed through a radical-chain mechanism. orgsyn.orgacs.org In this pathway, the nickel(0) catalyst preferentially undergoes oxidative addition to the aryl halide to form an arylnickel(II) intermediate. acs.org Concurrently, the alkyl halide is converted into an alkyl radical. orgsyn.org The key C-C bond-forming step involves the reaction of the arylnickel(II) species with the alkyl radical, followed by reductive elimination to yield the cross-coupled product and regenerate the active nickel catalyst. orgsyn.orgacs.org
A significant consequence of this radical mechanism is observed in the stereochemical outcome when using chiral substrates. For instance, the coupling of enantiomerically enriched (R)-ethyl 3-bromobutyrate (98% ee) resulted in a completely racemic product. acs.org This finding strongly supports the intermediacy of a planar alkyl radical, where the stereochemical information of the starting material is lost before the C-C bond formation.
The general conditions for this transformation involve a nickel catalyst, typically ligated by a bipyridine or phenanthroline ligand, and a stoichiometric metallic reductant like zinc or manganese powder. orgsyn.org Additives such as sodium iodide are often crucial for achieving high yields. nih.gov
Table 1: Representative Conditions for Nickel-Catalyzed Cross-Electrophile Coupling
| Component | Example | Purpose | Citation |
| Nickel Precatalyst | NiI₂·xH₂O, (dtbbpy)NiBr₂ | Catalyst source | nih.govnih.gov |
| Ligand | 4,4′-dimethoxy-2,2′-bipyridine | Stabilizes Ni intermediates | nih.gov |
| Aryl Electrophile | Aryl bromides, iodides | Coupling partner | nih.govacs.org |
| Alkyl Electrophile | This compound | Coupling partner | acs.org |
| Reductant | Zinc (Zn) or Manganese (Mn) powder | Terminal reductant | orgsyn.org |
| Additive | Sodium Iodide (NaI) | Promotes reactivity | nih.gov |
| Solvent | DMPU, DMF | Reaction medium | nih.govrsc.org |
| Temperature | 60 °C | Reaction condition | orgsyn.org |
This table presents generalized conditions. Optimal conditions may vary based on specific substrates.
Asymmetric Anti-Selective Borylalkylation of Alkynes
A novel application of β-bromo esters has been demonstrated in the nickel-catalyzed asymmetric intermolecular borylalkylation of terminal alkynes. This three-component reaction combines a terminal alkyne, a diboron (B99234) reagent (like B₂pin₂), and a prochiral α- or β-bromo ester to construct enantioenriched alkenyl esters bearing a stereogenic center. dicp.ac.cn
Research has led to an unprecedented anti-stereoselective borylcarbofunctionalization of terminal alkynes using this method. dicp.ac.cn The transformation is characterized by high levels of regio-, stereo-, and enantioselectivity. The use of an inexpensive chiral diamine ligand with a nickel catalyst is critical to overcoming challenges such as competing reaction pathways and achieving stereocontrol. dicp.ac.cn In a model study to develop this transformation, ethyl 2-bromobutyrate (B1202233) was utilized as the prochiral alkyl electrophile. dicp.ac.cn The reaction proceeds with a broad substrate scope and excellent functional group compatibility. dicp.ac.cn
The key to the high selectivity of the reaction was the choice of ligand. An extensive screening revealed that a simple chiral 1,2-diamine ligand was effective in promoting the formation of the desired enantioenriched Markovnikov-borylative alkylation products. dicp.ac.cn Unexpectedly, a high level of E-stereoselectivity was achieved in the resulting alkene, contrary to the Z-selectivity often seen in similar reactions. dicp.ac.cn
Table 2: Development of Asymmetric Borylalkylation of Phenylacetylene (B144264) with Ethyl 2-bromobutyrate
| Entry | Ligand | Solvent | Yield (%) | E/Z Ratio | ee (%) |
| 1 | L1 | Dioxane | 85 | >20:1 | 95 |
| 2 | L2 | Dioxane | 78 | >20:1 | 93 |
| 3 | L3 | Dioxane | 65 | >20:1 | 88 |
| 4 | L1 | THF | 72 | >20:1 | 94 |
| 5 | L1 | Toluene | 68 | >20:1 | 92 |
Data extracted from a study on the three-component cross-coupling of phenylacetylene (1a), B₂pin₂ (2), and ethyl 2-bromobutyrate (3a). Reaction conditions: NiCl₂·DME (3.5 mol %), Ligand (3.5 mol %). dicp.ac.cn
This methodology provides an efficient route to highly valuable, enantioenriched α-vinyl esters from readily available starting materials. dicp.ac.cn
Applications of Ethyl 3 Bromobutyrate in Complex Molecule Synthesis
Precursor in Pharmaceutical Intermediates
The synthesis of pharmaceutically active compounds and their core intermediates is a significant area where Ethyl 3-bromobutyrate demonstrates its utility.
This compound has been successfully utilized as a key starting material in the synthesis of conformationally constrained phenethylamine (B48288) analogues, which are of high interest as selective serotonergic ligands. nih.govresearchgate.net These ligands are crucial for developing treatments for a variety of neurological and psychiatric disorders. researchgate.net
In a documented synthetic route, this compound is used to alkylate a phenolic precursor, leading to the formation of a crucial ether linkage. This step is the foundation for constructing a heterocyclic ring system that constrains the final phenethylamine structure. The reaction involves the nucleophilic attack of a phenoxide on the carbon bearing the bromine atom of this compound. researchgate.net This initial step is followed by a series of transformations including intramolecular cyclization, reduction, cyanation, and a final reduction to yield the target aminoethyl-substituted heterocyclic scaffold. researchgate.net
Table 1: Synthesis of Phenethylamine Precursor using this compound
| Step | Reactants | Reagents & Conditions | Product Stage |
|---|---|---|---|
| a | 4-Bromo-2,5-dimethoxyphenol, This compound | Cs₂CO₃, MeCN | O-alkylated ester |
| b | O-alkylated ester | Polyphosphoric acid, 90°C | Dihydrobenzofuranone derivative |
| c | Dihydrobenzofuranone derivative | NaBH₄, EtOH | Chromanol intermediate |
| d | Chromanol intermediate | Me₃SiCN, BF₃·Et₂O, CH₂Cl₂ | Nitrile intermediate |
| e | Nitrile intermediate | DIBALH, THF | Final phenethylamine analogue |
Data sourced from a study on constrained phenylethylamine ligands. researchgate.net
This multi-step process highlights the role of this compound in introducing a specific four-carbon chain that is essential for forming the final, biologically active, constrained phenethylamine. researchgate.net
The synthesis of thiazolidinone rings, a common scaffold in medicinal chemistry, typically proceeds via the reaction of a thiourea (B124793) or thiosemicarbazone with an α-halo ester, such as ethyl 2-bromoacetate. This specific reaction requires the halogen to be on the carbon adjacent (alpha) to the ester carbonyl to facilitate the necessary intramolecular cyclization.
This compound possesses a bromine atom on the β-carbon, not the α-carbon. Consequently, it is not a suitable precursor for the direct, classical synthesis of the thiazolidinone heterocyclic system. A review of synthetic methodologies reveals that while α-halo esters are standard reagents for this purpose, the use of β-halo esters like this compound for thiazolidinone formation is not documented in the surveyed scientific literature. Similarly, its application in the synthesis of other common heterocycles appears to be limited, with related compounds such as methyl 3-bromobutanoate being noted as potential precursors for certain heterocyclic systems. smolecule.com
Synthesis of Serotonergic Ligands (e.g., phenethylamine-based compounds)
Utilization in Agrochemical Syntheses
Various brominated esters are generally recognized as versatile intermediates in the production of agrochemicals. lookchem.com However, the specific roles are highly dependent on the isomer used. For instance, ethyl 4-bromobutyrate is a known intermediate in the synthesis of herbicides and fungicides. While this compound is broadly classified as a potential intermediate for agrochemicals, specific, large-scale applications or syntheses of named agrochemical products using this particular isomer are not prominently documented in publicly available literature. The reactivity of the 2-bromo and 4-bromo isomers often leads to their preference in established synthetic routes for certain active ingredients.
Functionalization of Complex Organic Frameworks
The functionalization of advanced materials such as Metal-Organic Frameworks (MOFs) is a sophisticated process aimed at tuning their chemical and physical properties. nih.govacs.orgacs.org This is typically achieved through two main routes: the use of organic linkers that are already functionalized before the MOF is assembled, or by performing chemical reactions on the assembled framework, a technique known as post-synthetic modification (PSM). nih.govmdpi.com
PSM often involves reactions with highly reactive groups, such as amines on the MOF's organic linkers, which can be modified using various reagents, including alkyl halides. mdpi.com While this demonstrates that alkyl halides can be used in MOF chemistry, a review of the literature indicates that this application is highly specific. For example, researchers have used bromo-functionalized carboxylic acids or other alkyl halides to modify amino-functionalized MOFs. mdpi.com However, there is no specific evidence in the surveyed literature of this compound being used for the functionalization of MOFs or other complex organic frameworks. The functionalization of other materials, such as porous silicon, has been shown to utilize related compounds like ethyl 4-bromobutanoate, but not the 3-bromo isomer.
Mechanistic Elucidations and Stereochemical Control in Transformations Involving Ethyl 3 Bromobutyrate
Investigation of Reaction Pathways
The transformations of ethyl 3-bromobutyrate can proceed through different mechanistic pathways, with the formation of radical intermediates playing a significant role in many catalytic cycles.
Role of Radical Intermediates in Catalytic Cycles
The involvement of alkyl radical intermediates in reactions with this compound has been inferred from experimental observations. For instance, in certain nickel-catalyzed cross-electrophile coupling reactions, the use of (R)-ethyl 3-bromobutyrate (with 98% enantiomeric excess) resulted in the formation of a racemic product. acs.org This loss of stereochemical information strongly suggests the intermediacy of a planar or rapidly inverting alkyl radical.
Further evidence for the generation of alkyl radicals from alkyl bromides comes from radical probe experiments. Reactions involving substrates like 6-bromo-1-hexene (B1265582) can lead to cyclization products, which is a characteristic reaction of radical intermediates. nih.gov Similarly, the use of (bromomethyl)cyclopropane (B137280) can result in ring-opened products, another hallmark of radical involvement. nih.gov These experiments provide compelling evidence that the carbon-bromine bond in substrates like this compound can be homolytically cleaved to generate an alkyl radical, which then participates in subsequent bond-forming steps within the catalytic cycle. nih.gov
Stereochemical Outcomes of Reactions
The stereochemistry of the products formed from reactions of this compound is a critical aspect, with phenomena such as racemization and the control of diastereoselectivity and enantioselectivity being actively investigated.
Racemization Phenomena in Radical-Mediated Processes
As previously mentioned, a key indicator of a radical-mediated pathway is the racemization of a stereochemically pure starting material. In the context of this compound, the observation that enantiomerically enriched (R)-ethyl 3-bromobutyrate leads to a racemic coupling product provides strong support for the formation of an achiral radical intermediate. acs.org This racemization occurs because the initially formed chiral radical rapidly loses its stereochemical integrity before engaging in the product-forming step.
Control of Diastereoselectivity and Enantioselectivity
Despite the challenges posed by radical intermediates, controlling the stereochemical outcome of reactions involving this compound is a significant area of research. In some cases, diastereoselective synthesis is achievable. For instance, the reduction of a (S)-bromoalkyl aryl ketone with sodium borohydride (B1222165) at low temperatures can afford the corresponding (S,2S) alkyl aryl bromohydrin with high diastereoselectivity, which can be rationalized using the Felkin-Anh model. shu.ac.uk
The development of enantioselective methods is also a major focus. While direct enantioselective transformations of this compound can be challenging, indirect approaches have been developed. For example, diastereomerically enriched intermediates can be synthesized and then converted to enantiomerically pure products with minimal racemization. shu.ac.uk
Impact of Ligand Design in Catalytic Processes
In catalytic reactions, the choice of ligand bound to the metal center can profoundly influence the reaction's efficiency, selectivity, and even the mechanistic pathway. The design of ligands is therefore a critical tool for controlling the reactivity of this compound and related substrates.
In nickel-catalyzed silylalkylation of alkenes, the nature of the ligand has been shown to greatly influence the chemoselectivity of the reaction. nih.gov By carefully selecting the ligand, it is possible to direct the reaction towards the desired product and minimize side reactions. Ligand design plays a crucial role in modulating the electronic and steric properties of the catalytic center, thereby influencing substrate activation, the stability of intermediates, and the rates of various elementary steps in the catalytic cycle. This control is essential for developing new and improved catalytic transformations. nih.gov
For example, in nickel-catalyzed cross-electrophile coupling reactions, the ligand can influence whether the reaction proceeds via a specific pathway and can impact the selectivity for different coupling partners. acs.org The development of new reactions and the improvement of existing ones often rely on the rational design of ligands based on a thorough understanding of the reaction mechanism. acs.org
Q & A
Q. Basic
Q. Advanced
- Waste Management : Neutralization with dilute NaOH to hydrolyze bromoesters into less hazardous carboxylic acids.
- In Situ Monitoring : IR or Raman spectroscopy detects leaks in closed-system reactors .
How can experimental design principles optimize this compound-based research?
Q. Basic
Q. Advanced
- High-Throughput Screening : Automates parallel reactions to explore diverse substrates (e.g., substituted benzimidates) .
- Machine Learning : Predicts reaction outcomes using datasets from prior syntheses, reducing trial-and-error .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
